![molecular formula C7H7N3O B1315265 5-甲氧基-1H-吡唑并[3,4-c]吡啶 CAS No. 76006-07-0](/img/structure/B1315265.png)

5-甲氧基-1H-吡唑并[3,4-c]吡啶

描述

Synthesis Analysis

These functionalization strategies emulate a hit-to-lead pathway and demonstrate the utility of pyrazolo[3,4-c]pyridines in fragment-based drug discovery (FBDD) .

Molecular Structure Analysis

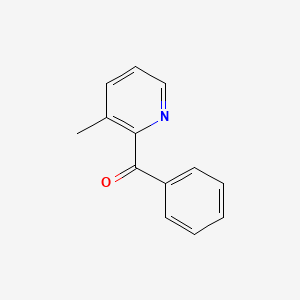

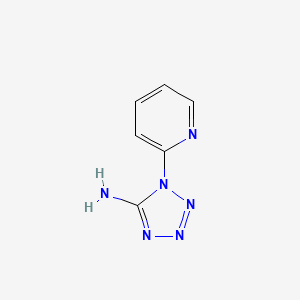

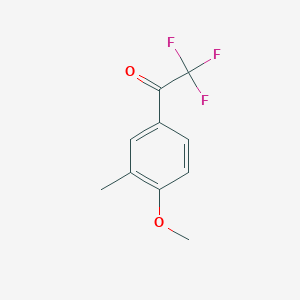

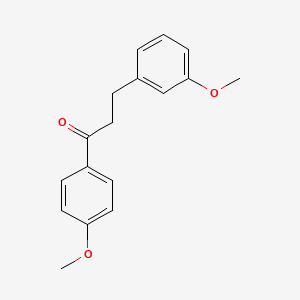

The molecular formula of 5-methoxy-1H-pyrazolo[3,4-c]pyridine is C7H7N3O . It consists of a pyrazole ring fused with a pyridine ring, with a methoxy group (CH3O-) attached at the 5-position .

Chemical Reactions Analysis

The compound can undergo various reactions, including borylation, cross-coupling, and amination, leading to functionalized derivatives. For example, C-3 can be elaborated through tandem borylation and Suzuki–Miyaura cross-coupling reactions .

科学研究应用

抗逆转录病毒治疗

与“5-甲氧基-1H-吡唑并[3,4-c]吡啶”类似的化合物已被探索用作抗逆转录病毒治疗中的非核苷类逆转录酶抑制剂(NNRTIs)。NNRTIs 是治疗 HIV/AIDS 的联合抗病毒疗法的重要组成部分,其临床疗效与其他方案相当 .

生物医学研究

吡唑并[3,4-b]吡啶骨架存在于许多具有潜在生物医学应用的化合物中。由于其生物活性,这些化合物包括针对各种疾病的治疗剂 .

合成化学

吡唑并吡啶是合成化学中的宝贵中间体,有助于生产用于制药和其他化学产品的复杂分子。它们的多功能性使它们成为合成各种化学品的关键组成部分 .

材料科学

在材料科学中,像“5-甲氧基-1H-吡唑并[3,4-c]吡啶”这样的化合物可以用来创造具有独特性质的新材料,可能会影响电子、涂层和其他先进材料 .

工业应用

作用机制

Target of Action

This compound is a novel heterocyclic fragment that has been used in fragment-based drug discovery (FBDD) due to its ability to engage with target proteins through a wide variety of intermolecular interactions .

Biochemical Pathways

It is known that heterocyclic compounds like this can affect multiple biochemical pathways, leading to downstream effects .

Result of Action

It is known that such compounds can have significant effects on cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-methoxy-1H-pyrazolo[3,4-c]pyridine. For instance, it is recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols .

实验室实验的优点和局限性

The use of 5-methoxy-1H-pyrazolo[3,4-c]pyridine in lab experiments has several advantages. It is a relatively inexpensive and easy to synthesize compound, and it has a wide range of applications in scientific research. Additionally, it is a versatile molecule that can be used to study the mechanism of action of various drugs, as well as its biochemical and physiological effects. However, 5-methoxy-1H-pyrazolo[3,4-c]pyridine has several limitations. It is not very soluble in water, so it is not suitable for in vivo experiments. Additionally, it has a relatively short half-life, so it is not suitable for long-term studies.

未来方向

The use of 5-methoxy-1H-pyrazolo[3,4-c]pyridine in scientific research is an area of active research. Potential future directions for 5-methoxy-1H-pyrazolo[3,4-c]pyridine research include the development of new synthetic methods for the synthesis of 5-methoxy-1H-pyrazolo[3,4-c]pyridine, the investigation of its pharmacokinetics and pharmacodynamics, the study of its mechanism of action, and the exploration of its potential therapeutic applications. Additionally, it may be possible to use 5-methoxy-1H-pyrazolo[3,4-c]pyridine to develop new drugs, as well as to study the structure-activity relationship of existing drugs. Finally, 5-methoxy-1H-pyrazolo[3,4-c]pyridine may be used to develop new analytical methods for the detection and quantification of drugs in biological samples.

属性

IUPAC Name |

5-methoxy-1H-pyrazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-7-2-5-3-9-10-6(5)4-8-7/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHHBXAFEMTGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C(=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506258 | |

| Record name | 5-Methoxy-1H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76006-07-0 | |

| Record name | 5-Methoxy-1H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Propan-2-yl)oxy]acetaldehyde](/img/structure/B1315204.png)